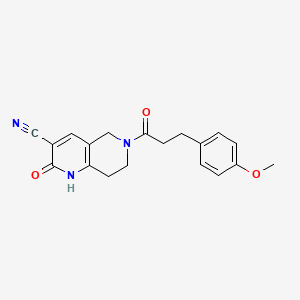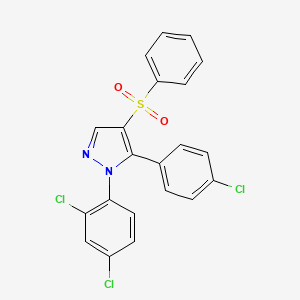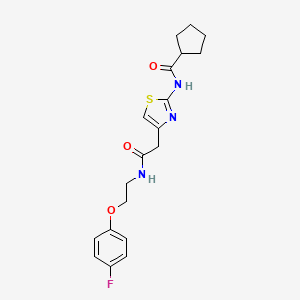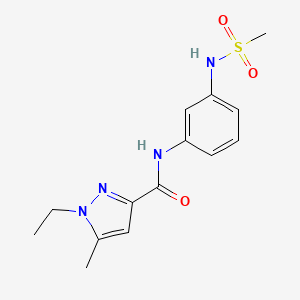![molecular formula C17H8F2N2O3 B2715710 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950416-00-9](/img/structure/B2715710.png)
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one backbone, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocycle often found in various drugs due to its bioactivity . The presence of fluorine atoms can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one and 1,2,4-oxadiazole rings, as well as the fluorophenyl group . The exact geometry and conformation would depend on the specific arrangement of these groups and the presence of any additional substituents.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromen-2-one and 1,2,4-oxadiazol-5-yl rings, as well as the fluorine atoms, would likely affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Polymer Materials
Fluorinated poly(1,3,4-oxadiazole-ether-imide)s incorporating 1,3,4-oxadiazole and fluorophenyl units show remarkable properties. These polymers exhibit high thermal stability, with decomposition temperatures above 410°C, and are easily soluble in polar organic solvents. They also exhibit blue fluorescence, suggesting potential applications in optoelectronic devices (Hamciuc, Hamciuc, & Brumǎ, 2005).
Antimicrobial Agents
Compounds with fluorinated coumarin and 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial properties. Notably, derivatives exhibiting fluoro-substitutions showed potent activity against various microbial strains, indicating their potential as antimicrobial agents. This highlights the significance of structural modifications to enhance antimicrobial potency (Ansari & Khan, 2017).
Antituberculosis Activity
A synthesized compound featuring a 1,3,4-oxadiazole and fluorophenyl moiety demonstrated remarkable anti-TB activity, with minimal inhibitory concentration (MIC) values lower than standard drugs, indicating its potential in tuberculosis treatment (Mamatha S.V et al., 2019).
Polymorphism and Anticancer Activity
Studies on the polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and their anticancer activities revealed that the strongest intermolecular interaction is of the 'head-to-head' type. This indicates a potential for anticancer applications, emphasizing the role of weak intermolecular interactions in the formation of polymorphic modifications (Shishkina et al., 2019).
Optical Materials
Compounds incorporating 1,3,4-oxadiazole and fluorophenyl groups have shown promise in optical applications, including fluorescence studies and the development of fluorophores with potential as fluorescent brighteners emitting in the green region. This underscores their utility in creating sensitive and useful organic fluorescent materials (Rajesha et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F2N2O3/c18-11-3-1-9(2-4-11)15-20-16(24-21-15)13-8-10-7-12(19)5-6-14(10)23-17(13)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDPVURXFFLZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2715629.png)

![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)



![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2715646.png)

